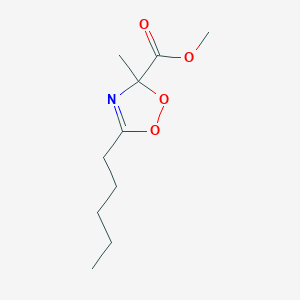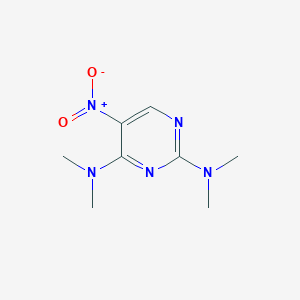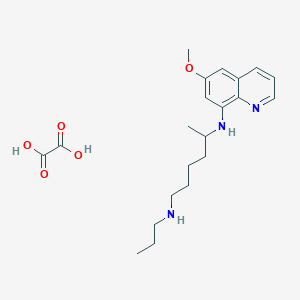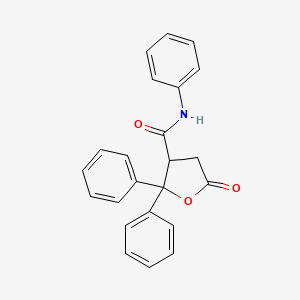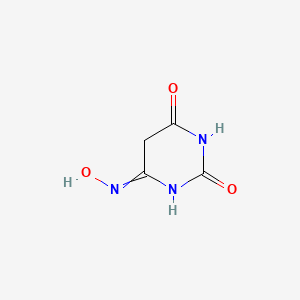
6-(Hydroxyimino)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxyimino)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a hydroxyimino group at the 6th position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxyimino)uracil typically involves the modification of uracil derivatives. One common method includes the reaction of uracil with hydroxylamine under specific conditions to introduce the hydroxyimino group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or water, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxyimino)uracil undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
6-(Hydroxyimino)uracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its role in modifying nucleic acids and its potential as an antiviral agent.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-(Hydroxyimino)uracil involves its interaction with nucleic acids. The hydroxyimino group can form hydrogen bonds with nucleobases, potentially disrupting normal base pairing and affecting the function of RNA. This disruption can inhibit viral replication, making it a candidate for antiviral therapies.
Comparison with Similar Compounds
Similar Compounds
6-Azauracil: Another uracil derivative with a nitrogen atom at the 6th position.
5-Fluorouracil: A widely used chemotherapeutic agent with a fluorine atom at the 5th position.
6-Methyluracil: A derivative with a methyl group at the 6th position.
Uniqueness
6-(Hydroxyimino)uracil is unique due to the presence of the hydroxyimino group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with nucleic acids, making it valuable in antiviral research and other scientific applications.
Properties
Molecular Formula |
C4H5N3O3 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
6-hydroxyimino-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h10H,1H2,(H2,5,6,7,8,9) |
InChI Key |
IBAKVXSSQLGTST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NO)NC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
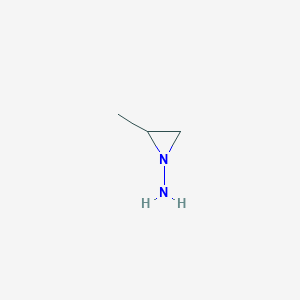

![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)




